1,6-Dioxacyclododecane-7,12-dione (CAS: 777-95-7) is a 12-membered macrocyclic diester, specifically the cyclic dimer of 6-hydroxyhexanoic acid. It is primarily utilized in polymer chemistry as a monomer for ring-opening polymerization (ROP) to produce poly(hexano-6-lactone), a type of polycaprolactone (PCL), or as a comonomer to modify the properties of PCL derived from its smaller, 7-membered counterpart, ε-caprolactone. Unlike liquid ε-caprolactone, this compound is a crystalline solid at ambient temperatures, a key attribute influencing its handling, storage, and processing in both laboratory and industrial settings.
Direct substitution of 1,6-Dioxacyclododecane-7,12-dione with its constituent monomer, ε-caprolactone, is inappropriate due to fundamental differences in physical state, handling logistics, and polymerization behavior. The target compound is a solid with a melting point of 90-93°C, whereas ε-caprolactone is a liquid at room temperature (m.p. -1.5°C). This distinction necessitates different process engineering for storage, feeding, and melt polymerization. Furthermore, the 12-membered ring structure exhibits significantly lower ring strain compared to the 7-membered ε-caprolactone, resulting in markedly different polymerization kinetics and thermodynamics, which directly impacts reaction rates, process control, and the properties of the final polymer.
A primary procurement differentiator is the physical state. 1,6-Dioxacyclododecane-7,12-dione is a crystalline solid with a melting point of 90–93°C, simplifying handling, dosing, and storage compared to its liquid analog, ε-caprolactone, which has a melting point of -1.5°C.
| Evidence Dimension | Melting Point |
| Target Compound Data | 90–93°C |
| Comparator Or Baseline | ε-Caprolactone: -1.5°C |
| Quantified Difference | >90°C higher melting point |
| Conditions | Standard atmospheric pressure. |
This significant difference in melting point makes the target compound suitable for processes requiring solid-phase handling or higher-temperature melt polymerization, avoiding the challenges of pumping and handling a liquid monomer.
In chemically initiated bulk ring-opening polymerization, the 12-membered 1,6-Dioxacyclododecane-7,12-dione exhibits a substantially lower polymerization rate compared to the highly strained 7-membered ε-caprolactone. A kinetic study found the relative polymerization rate of the 12-membered lactone to be approximately 367 times slower than that of ε-caprolactone under identical conditions.
| Evidence Dimension | Relative Polymerization Rate |
| Target Compound Data | 0.9 (relative rate unit) |
| Comparator Or Baseline | ε-Caprolactone (7-membered ring): 330 (relative rate unit) |
| Quantified Difference | ~367x slower polymerization rate |
| Conditions | Bulk polymerization at 100°C initiated with a zinc 2-ethylhexanoate/butyl alcohol system. |
This lower reactivity is a key advantage for applications requiring precise control over the polymerization process, such as in the synthesis of block copolymers or when a slower, more manageable reaction exotherm is necessary for process safety and scalability.
1,6-Dioxacyclododecane-7,12-dione is not just a monomer but also a key cyclic oligomer formed during the thermal degradation of PCL via intramolecular transesterification (backbiting). Its presence and concentration are critical indicators of PCL degradation. Therefore, procurement of the pure compound is essential as an analytical reference standard for researchers developing more stable PCL formulations or investigating chemical recycling pathways.
| Evidence Dimension | Role in Material Lifecycle |
| Target Compound Data | Identified as a major thermal degradation product of PCL. |
| Comparator Or Baseline | ε-Caprolactone: The primary monomer for PCL synthesis. |
| Quantified Difference | Serves as a degradation marker, whereas ε-caprolactone serves as the synthesis precursor. |
| Conditions | Thermal degradation of PCL, typically at temperatures above 200°C. |
For quality control, stability testing, and recycling research of PCL, this compound is an indispensable reference material, a role that the monomer ε-caprolactone cannot fulfill.
The significantly slower polymerization kinetics relative to monomers like ε-caprolactone make this compound the right choice for sequential addition in block copolymer synthesis, allowing for greater control over block length and architecture.
As a solid with a melting point over 90°C, it is well-suited for industrial melt polymerization processes where solid raw material feeding is preferred and high temperatures are maintained, providing a processability advantage over liquid monomers.
This compound is essential for procurement by labs performing quality control or research on PCL. It serves as a quantitative analytical standard to track the extent of thermal degradation and to validate the efficiency of chemical recycling processes that aim to recover monomers.
Irritant